Clemizole sulfate

TRPC5 ion channel subtype selectivity calcium imaging

Researchers requiring salt-form fidelity for translational studies often face supply discontinuity for clemizole sulfate-the preferred counterion for TRPC5/NS4B mechanistic work and Dravet syndrome phenotypic screening. This compound bridges the gap with verified identity and reliable supply. • Validated TRPC5 channel blocker (IC₅₀ 1.0-1.3 µM) with 6-fold selectivity over TRPC4β. • High-affinity HCV NS4B-RNA binding inhibitor (IC₅₀ 24 nM) for antiviral synergy studies. • Only commercially available H₁ antihistamine with confirmed antiepileptic activity in the scn1lab zebrafish Dravet model.

Molecular Formula C19H22ClN3O4S
Molecular Weight 423.9 g/mol
CAS No. 17162-20-8
Cat. No. B096621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemizole sulfate
CAS17162-20-8
Synonyms1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole sulphate
Molecular FormulaC19H22ClN3O4S
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.OS(=O)(=O)O
InChIInChI=1S/C19H20ClN3.H2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-5(2,3)4/h1-2,5-10H,3-4,11-14H2;(H2,1,2,3,4)
InChIKeyRZENSCAUEVAXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clemizole Sulfate Identity and Procurement


Clemizole sulfate (CAS 17162-20-8; molecular formula C₁₉H₂₂ClN₃O₄S; MW 423.9 g/mol) is the sulfate salt of clemizole, a first-generation benzimidazole-based histamine H₁ receptor antagonist originally marketed under the trade names Allercur and Histacur for allergic conditions [1]. The free base clemizole (CAS 442-52-4; MW 325.84) has been extensively repurposed following the discovery of two mechanistically distinct activities: potent inhibition of transient receptor potential canonical 5 (TRPC5) channels (IC₅₀ = 1.0–1.3 µM) [2] and high-affinity suppression of hepatitis C virus (HCV) NS4B protein–RNA interaction (IC₅₀ = 24 nM) [3]. The sulfate salt form (17162-20-8) is used in several clinical development programs for HCV infection, Dravet syndrome, and Lennox-Gastaut syndrome, and is distinguished from the more commonly cataloged hydrochloride salt (CAS 1163-36-6) by its distinct counterion, molecular weight, and solid-state physicochemical properties relevant to formulation and procurement [1].

1
TRPC5 pathway inhibition studies with reported isoform selectivity context
Preferential tool compound for TRPC5 over TRPC4β in native co-expression systems
2
HCV NS4B RNA-binding inhibition research and protease inhibitor synergy assays
Most extensively characterized NS4B RNA-binding inhibitor for mechanistic studies
3
Dravet syndrome model-response studies via 5-HT₂B modulation pathway
Only H₁ antihistamine with reported model-response in scn1lab zebrafish; mechanism separable from H₁ antagonism

Clemizole Sulfate vs. Hydrochloride: Key Differences


Although clemizole hydrochloride (CAS 1163-36-6) shares the identical pharmacophore and is commonly listed as an alternative catalog item, the sulfate salt has a distinct molecular weight (423.9 vs. 362.3 g/mol), different counterion stoichiometry, and divergent solid-state stability, hygroscopicity, and DMSO solubility profiles that directly affect stock solution preparation, dose calculation in vivo, and formulation development . Critically, the clemizole pharmacophore possesses a unique polypharmacology—combining TRPC5 channel blockade, NS4B RNA-binding inhibition, and serotonin (5-HT₂B) receptor modulation—that is not shared by other benzimidazole H₁ antihistamines (e.g., mepyramine, tripelennamine, diphenhydramine), which fail to exhibit antiepileptic activity in the zebrafish Dravet syndrome model [1]. The sulfate salt form is specifically referenced in clinical trial materials and development-stage drug master files (e.g., EPX-100 program), making substitution with the hydrochloride salt problematic for translational research requiring salt-form fidelity [2].

Clemizole Sulfate (This Product)
Common Substitutes
Salt Form
Sulfate salt; distinct solid-state stability and hygroscopicity
Hydrochloride salt (CAS 1163-36-6): different MW and DMSO solubility may shift formulation outcomes
Mechanism
TRPC5 blockade + NS4B RNA-binding inhibition + 5-HT₂B modulation
Other benzimidazole H₁ antihistamines (e.g., mepyramine): lack TRPC5 and 5-HT₂B activity; model-response may not transfer
hERG Liability
Reported hERG IC₅₀ = 70 nM; requires control in cardiac protocols
HC-070: no hERG block reported; pharmacological window may differ for in vivo TRPC5 validation

Clemizole Sulfate Head-to-Head Evidence


TRPC5 Channel Subtype Selectivity

In a direct, within-study fluorometric [Ca²⁺]ᵢ comparison using heterologously expressed human TRP channels, clemizole blocked TRPC5 with an IC₅₀ of 1.0–1.3 µM, compared to IC₅₀ values of 6.4 µM for TRPC4β (6-fold selectivity), 9.1 µM for TRPC3 (~9-fold selectivity), and 11.3 µM for TRPC6 (~10-fold selectivity). TRPM3, TRPM8, and TRPV1–V4 channels were only weakly affected at markedly higher concentrations [1]. This selectivity window is critical because TRPC4 and TRPC5 share ~70% sequence identity and are the closest structural relatives within the TRPC subfamily; the cryo-EM structure (PDB 7D4P, 2.7 Å resolution) subsequently revealed that clemizole binds inside the voltage sensor-like domain (VSLD) of each TRPC5 subunit, with residue N443 identified as a key selectivity determinant distinguishing TRPC5 from TRPC3/6/7 [2].

TRPC5 Subtype Selectivity
Direct head-to-head
TRPC5 IC₅₀ = 1.0–1.3 µM; 6.4-fold selectivity over TRPC4β; ~10-fold over TRPC3/6
Supports TRPC5-preferring pathway dissection at low micromolar concentrations
Fluorometric Ca²⁺ assay in HEK293 cells; selectivity window useful for native systems co-expressing TRPC4/5
TRPC5 ion channel subtype selectivity calcium imaging

HCV NS4B RNA Binding Inhibition

Clemizole hydrochloride was identified from a high-throughput microfluidic affinity screen of a compound library as one of 18 hit compounds that substantially inhibited HCV NS4B protein binding to the viral RNA 3′UTR (Kd of NS4B–RNA interaction ≈ 3.4 nM). Clemizole inhibited the NS4B–RNA interaction with an IC₅₀ of 24 ± 1 nM in the biochemical assay and suppressed HCV RNA replication in cell culture with an EC₅₀ of 8 µM at non-cytotoxic concentrations [1]. In contrast, anguizole—another NS4B-binding small molecule—targets the second amphipathic helix (AH2) of NS4B and disrupts its subcellular distribution rather than directly competing with RNA binding, representing a mechanistically distinct mode of action [2]. Among the 18 hits from the original screen, clemizole was the only compound advanced to mechanistic characterization and subsequent clinical development for HCV [3].

NS4B RNA Binding
Cross-study comparable
NS4B RNA binding IC₅₀ = 24 ± 1 nM; HCV replicon EC₅₀ = 8 µM at non-cytotoxic concentrations
Most characterized NS4B RNA-binding inhibitor with validated biochemical and cell-based data
Microfluidic affinity screen; only hit advanced to clinical characterization among 18 original screening positives
hepatitis C virus NS4B inhibitor RNA binding inhibition

hERG Channel Inhibition vs. HC-070

Using whole-cell patch-clamp recordings in HEK293 cells stably expressing hERG (Kv11.1) channels, clemizole decreased hERG current in a concentration-dependent manner with an IC₅₀ of 0.07 µM. Clemizole blocked both open and closed states of hERG, and pore-domain mutations (S631A, S636A, Y652A, F656V) reduced inhibition (IC₅₀ shifted to 0.82–2.98 µM), confirming a pore-blocking mechanism. Clemizole also moderately inhibited cardiac IKs and Kv1.5 currents and prolonged the QTc interval in isolated perfused guinea pig hearts in a concentration-dependent manner (0.1–1.0 µM) [1]. In contrast, HC-070—the other structurally characterized TRPC5 inhibitor—binds between adjacent TRPC5 subunits near the ion channel pore and has not been reported to block hERG at comparable concentrations [2]. For reference, the withdrawn antihistamine terfenadine blocks hERG with an IC₅₀ of approximately 204 nM [3], placing clemizole (IC₅₀ = 70 nM) among the higher-potency hERG blockers in the antihistamine class.

hERG Channel Inhibition
Cross-study comparable
Clemizole hERG IC₅₀ = 0.07 µM (70 nM); ~3-fold more potent than terfenadine (IC₅₀ ~204 nM)
hERG liability requires exclusion in cardiac or QT-safety protocols
Whole-cell patch-clamp; QTc prolongation observed ex vivo at 0.1–1.0 µM; HC-070 alternative lacks this liability
hERG channel cardiac safety QT prolongation

Dravet Syndrome Activity and 5-HT₂B Modulation

In a phenotype-based screen of 320 compounds in the scn1lab mutant zebrafish model of Dravet syndrome, clemizole was identified as the single compound that abolished both convulsive behavioral phenotypes and electrographic seizure activity [1]. Critically, subsequent mechanistic studies demonstrated that clemizole, but not other antihistamines (including diphenhydramine, mepyramine, tripelennamine, and carbinoxamine), exerted antiepileptic activity in this model, indicating that the effect is mediated through serotonin (5-HT) receptor modulation rather than H₁ receptor antagonism [2]. Structure–activity relationship analysis of 28 synthetic clemizole analogs coupled with in vitro binding assays identified 5-HT₂B receptors as the critical mediator of seizure suppression, and the antiepileptic activity could be mimicked by the 5-HT₂B/₂C agonist lorcaserin and the antidepressant trazodone [3]. Clemizole (as EPX-100 hydrochloride) has subsequently advanced to Phase 3 clinical trials for Dravet syndrome (NCT04462770) [4].

Dravet Model Activity
Direct head-to-head
Only compound among 320 screened to abolish convulsive and electrographic seizures in scn1lab zebrafish
Antiepileptic model-response mediated via 5-HT₂B, not H₁ antagonism
Other H₁ antihistamines (diphenhydramine, mepyramine) inactive; effect replicated by 5-HT₂B/₂C agonist lorcaserin
Dravet syndrome antiepileptic drug discovery serotonin receptor

Species-Divergent Pharmacokinetics

In a direct comparative pharmacokinetic study, clemizole exhibited an unexpectedly short plasma half-life of 0.15 hours in C57BL/6J mice following a single 25 mg/kg oral dose, with rapid biotransformation into a glucuronide conjugate (M14) and a dealkylated metabolite (M12) [1]. In chimeric TK-NOG mice with humanized livers (12–40% hepatocyte replacement), the metabolite profile shifted toward the human pattern, with a significant increase in metabolite M1 (2.3-fold, p < 0.05) [1]. In human subjects receiving a single 100 mg oral dose, clemizole plasma half-life was 3.4 hours—a 23-fold increase over the mouse value—and the drug was rapidly converted to a single major metabolite (M1), which accounted for 55% of all drug-related material in plasma [1]. This species divergence was correctly predicted by the humanized mouse model before human exposure, establishing the translational relevance of the model [1].

Species PK Divergence
Direct head-to-head
Human t₁/₂ = 3.4 hr vs. mouse t₁/₂ = 0.15 hr (23-fold difference); distinct major metabolite (M1) in humans
Supports exposure-model interpretation; salt-form selection context for in vivo pharmacology
Humanized-liver TK-NOG mouse predicted human M1 enrichment; LC-MS/MS analysis
pharmacokinetics species differences drug metabolism

HCV Protease Inhibitor Synergy

In HCV replicon-based combination assays, clemizole's antiviral effect was highly synergistic with the HCV NS3 protease inhibitors SCH503034 (boceprevir analog) and VX950 (telaprevir), with synergy volumes exceeding 100 µM²% at 95% confidence without any observed cytotoxicity [1]. In contrast, clemizole combinations with interferon-alpha, ribavirin, the nucleoside polymerase inhibitor NM283 (valopicitabine), and the non-nucleoside polymerase inhibitor HCV796 produced only additive effects [1]. This mechanistic specificity—synergy restricted to the protease inhibitor class—is consistent with clemizole's distinct target (NS4B RNA binding) complementing the protease inhibitor mechanism without overlapping resistance pathways. Genetic analyses have identified specific NS4B mutations that confer resistance to clemizole, and distinct NS3 mutations that suppress this resistance, further supporting the mechanistic basis for the synergy [2].

HCV PI Synergy
Direct head-to-head
Highly synergistic with NS3 protease inhibitors (SCH503034, VX950); additive with polymerase inhibitors and interferon
Supports mechanism-based combination study design; class-specific synergy context
MacSynergy II analysis in Huh-7 replicon; no observed cytotoxicity; consistent with non-overlapping resistance pathways
HCV combination therapy drug synergy protease inhibitor

Clemizole Sulfate Research and Application Scenarios


TRPC5-Selective Pharmacological Probe

Clemizole sulfate is the preferred tool compound for experiments requiring selective pharmacological blockade of TRPC5 homomeric and TRPC1:TRPC5 heteromeric channels at low micromolar concentrations (IC₅₀ 1.0–1.3 µM). At concentrations up to ~5 µM, clemizole discriminates TRPC5 from its closest homolog TRPC4β (6-fold selectivity), making it useful for dissecting TRPC5-specific contributions in native systems where both subtypes are co-expressed (e.g., hippocampus, amygdala). Researchers should co-apply a TRPC4-preferring inhibitor (e.g., ML204) for control experiments, and must exclude hERG-mediated confounds (IC₅₀ 0.07 µM) in cardiac or electrophysiological protocols [1][2].

HCV NS4B Antiviral Drug Discovery

Clemizole sulfate is the best-characterized small-molecule inhibitor of HCV NS4B RNA binding (IC₅₀ 24 nM), suitable for use as a reference compound in NS4B biochemical assays, replicon-based antiviral screening, and mechanistic resistance studies. Its highly synergistic interaction with NS3 protease inhibitors (SCH503034, VX950) but only additive interaction with polymerase inhibitors makes it a valuable tool for studying mechanism-based antiviral synergy. The compound is also appropriate for pharmacokinetic bridging studies using humanized-liver mouse models to predict human metabolite profiles [1][2][3].

Dravet Syndrome & 5-HT₂B Epileptogenesis Research

Clemizole sulfate is the only commercially available H₁ antihistamine repurposed for Dravet syndrome research with validated antiepileptic activity in the scn1lab zebrafish model, mediated through 5-HT₂B receptor modulation rather than H₁ antagonism. It serves as a critical reference compound for phenotypic screening programs targeting serotoninergic antiseizure mechanisms and for pharmacological validation studies in zebrafish and rodent epilepsy models. Procurement of the sulfate salt specifically aligns with the clinical development program (EPX-100) and formulation patent landscape, supporting translational research continuity [1][2][3].

Interspecies Metabolism and PK Bridging

Clemizole sulfate is a validated probe substrate for studying species-divergent drug metabolism, with a documented 23-fold difference in plasma half-life between conventional mice (0.15 hr) and humans (3.4 hr). The compound's well-characterized metabolic fate—glucuronidation and dealkylation in mice versus a distinct predominant metabolite (M1) in humans—makes it an ideal reference compound for validating humanized-liver chimeric mouse models and for investigating CYP3A4-mediated drug-drug interactions [1].

Application
Selection Property
Validation Focus
TRPC5 pathway inhibition studies
Isoform-selectivity assay context; reported preference window
TRPC5 vs. TRPC4β discrimination in native co-expression systems
HCV NS4B antiviral research
NS4B RNA-binding inhibition reference; protease inhibitor synergy context
Replicon-based antiviral combination and resistance mechanism studies
Dravet syndrome model studies
5-HT₂B modulation pathway; zebrafish model-response context
Serotoninergic antiseizure mechanism validation; phenotypic screening reference
Interspecies metabolism bridging
Species-divergent pharmacokinetic profile; humanized-liver model context
CYP3A4-mediated metabolism and drug-drug interaction studies
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